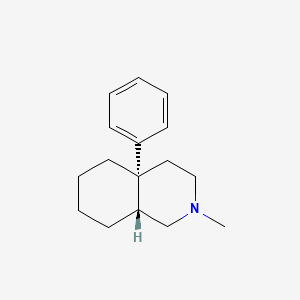
(4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline is a chiral isoquinoline derivative. This compound is notable for its unique stereochemistry and potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure comprises a decahydroisoquinoline core with a methyl group at the 2-position and a phenyl group at the 4a-position, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-methyl-4a-phenyltetrahydroisoquinoline using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
(4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted isoquinoline derivatives, which can be further utilized in various synthetic applications.
科学的研究の応用
Chemistry
In chemistry, (4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline is used as a chiral building block for the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. Its interactions with enzymes and receptors are of particular interest in the development of new pharmaceuticals.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an analgesic and anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.
作用機序
The mechanism of action of (4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, its analgesic properties are attributed to its ability to inhibit certain pain receptors, reducing the sensation of pain.
類似化合物との比較
Similar Compounds
(2S,4aR,8R,8aR)-2-aryl-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diols: These compounds share a similar chiral framework and exhibit potent analgesic activity.
2-((2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)prop-2-en-1-ol: This compound has a similar decahydroisoquinoline structure and is used in various chemical applications.
Uniqueness
(4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups
特性
CAS番号 |
51993-73-8 |
|---|---|
分子式 |
C16H23N |
分子量 |
229.36 g/mol |
IUPAC名 |
(4aR,8aR)-2-methyl-4a-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C16H23N/c1-17-12-11-16(14-7-3-2-4-8-14)10-6-5-9-15(16)13-17/h2-4,7-8,15H,5-6,9-13H2,1H3/t15-,16-/m0/s1 |
InChIキー |
ZVUPIZCQKCQXCR-HOTGVXAUSA-N |
異性体SMILES |
CN1CC[C@@]2(CCCC[C@H]2C1)C3=CC=CC=C3 |
正規SMILES |
CN1CCC2(CCCCC2C1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















